Cas no 2828447-15-8 (ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate)

Ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate is a boronate ester derivative featuring an α,β-unsaturated cyanoacrylate moiety. This compound is primarily utilized in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the stability and reactivity of the tetramethyl-1,3,2-dioxaborolane group. The electron-withdrawing cyano and ester functionalities enhance its utility in conjugate addition reactions and as a Michael acceptor. Its structural design allows for efficient incorporation into organic frameworks, making it valuable in pharmaceutical and materials science research. The product is typically handled under inert conditions to preserve its reactivity and shelf stability.
ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate structure
2828447-15-8 structure
Product Name:ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
CAS No:2828447-15-8
MF:C18H22BNO4
MW:327.18258523941
CID:5140425
PubChem ID:71306511
Update Time:2025-05-19

ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
    • ethyl (2E)-2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
    • ethyl (E)-2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
    • 2-Cyano-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester
    • F76273
    • Ethyl (E)-2-cyano-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y
    • 2828447-15-8
    • Ethyl 2-cyano-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
    • Ethyl (E)-2-cyano-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
    • MFCD20527090
    • AS-2732
    • CS-0176026
    • ethyl(2E)-2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
    • 2097005-50-8
    • AKOS025392346
    • Inchi: 1S/C18H22BNO4/c1-6-22-16(21)14(12-20)10-13-8-7-9-15(11-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3/b14-10+
    • InChI Key: XFTJDBANLNTIFV-GXDHUFHOSA-N
    • SMILES: O1B(C2C=CC=C(/C=C(\C#N)/C(=O)OCC)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 327.1641883g/mol
  • Monoisotopic Mass: 327.1641883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.6

ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate Pricemore >>

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ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate Related Literature

Additional information on ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

Ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate: A Comprehensive Overview

Ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate is a highly specialized organic compound with the CAS registry number 2828447-15-8. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural features and potential applications. The molecule is characterized by its conjugated enoate system, cyano group, and a tetramethyl-dioxaborolane substituent, which collectively contribute to its distinctive chemical properties.

The structure of ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-enoate is notable for its conjugated system, which plays a crucial role in its electronic properties. The presence of the cyano group enhances the compound's ability to participate in various chemical reactions, particularly in nucleophilic addition and substitution processes. Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials, including organic semiconductors and optoelectronic devices.

One of the key features of this compound is the tetramethyl-dioxaborolane group attached to the phenyl ring. This substituent not only stabilizes the molecule but also introduces unique reactivity. The boron-containing moiety has been shown to facilitate cross-coupling reactions, making it a valuable component in modern organometallic chemistry. Researchers have explored its use in Suzuki-Miyaura coupling reactions, where it serves as a boron-based nucleophile for forming carbon-carbon bonds.

The synthesis of ethyl (2E)-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-enolate derivatives has been optimized through various methodologies. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and improving scalability. These developments have positioned the compound as a promising candidate for industrial applications.

In terms of applications, ethyl (2E)-cyano-3-[3-(tetramethyl-dioxaborolane group has been utilized in the development of novel materials with tailored electronic properties. For instance, studies have demonstrated that this compound can serve as a building block for constructing conjugated polymers with enhanced charge transport capabilities. Such materials hold potential for use in flexible electronics and energy storage devices.

Furthermore, ethyl (2E)-cyano-enoate derivatives have shown promise in bio-related applications. The cyano group's ability to engage in hydrogen bonding interactions makes it suitable for designing molecules with specific biological activities. Recent research has explored its role as a precursor for bioactive compounds, particularly in drug discovery programs targeting specific protein interactions.

The stability and reactivity of ethyl (2E)-cyano-dioxaborolane derivatives under various conditions have been extensively studied. These investigations have provided insights into their thermal stability, susceptibility to oxidation, and reactivity toward nucleophiles and electrophiles. Understanding these properties is essential for optimizing their use in diverse chemical processes.

In conclusion, ethyl (2E)-cyano-dioxaborolane derivative with CAS No. 2828447-dioxaborolanedioxideborolanedioxideborolanedioxideborolane derivative has emerged as a versatile building block in modern organic synthesis. Its unique structural features and reactivity make it an invaluable tool for advancing research across multiple disciplines.

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